

physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-(trans-4-
Compound Name:	Propylcyclohexyl)phenylboronic acid
Cat. No.:	B117973

[Get Quote](#)

An In-depth Technical Guide to 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-(trans-4-Propylcyclohexyl)phenylboronic acid**, tailored for researchers, scientists, and professionals in drug development. This document details its characteristics, experimental protocols for its synthesis and application, and visual representations of key chemical processes.

Core Properties

4-(trans-4-Propylcyclohexyl)phenylboronic acid is an aromatic boronic acid that serves as a crucial intermediate in organic synthesis.^[1] Its structure, featuring a substituted cyclohexyl ring attached to a phenylboronic acid moiety, makes it a valuable building block, particularly in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and complex pharmaceutical intermediates.^[1]

Physical Properties

The physical characteristics of **4-(trans-4-Propylcyclohexyl)phenylboronic acid** are summarized below. It is typically a white to off-white solid, appearing as a powder or crystalline

substance.[2][3] While a specific melting point is not consistently reported in publicly available literature, its solid state at room temperature is well-documented.

Property	Value	Source
CAS Number	146862-02-4	[1][2][4][5]
Molecular Formula	C ₁₅ H ₂₃ BO ₂	[1][2][4][5]
Molecular Weight	246.16 g/mol	[1][2][4]
Appearance	White to almost white powder to crystal	[2][3]
Melting Point	Not available	[2]
Boiling Point	394.9 °C (Predicted)	[6]
Density	1.03 g/cm ³ (Predicted)	
pKa	8.70 ± 0.17 (Predicted)	

Chemical and Spectroscopic Properties

Key chemical identifiers and spectroscopic data are essential for the characterization of this compound.

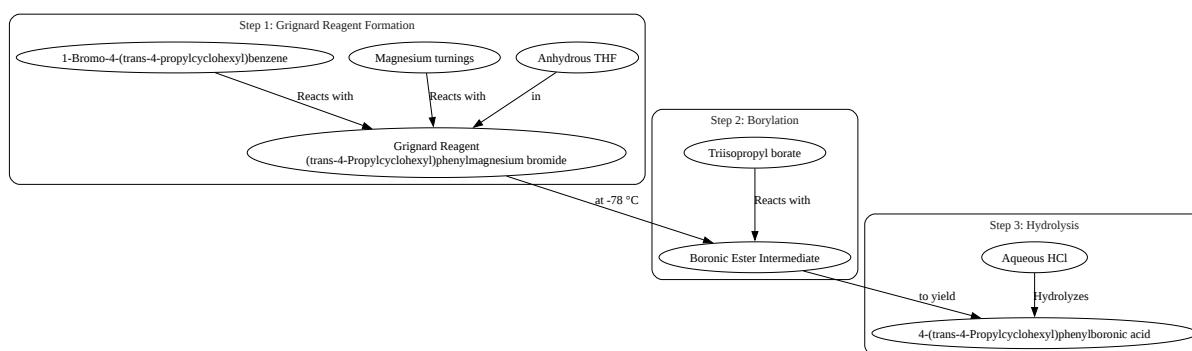
Identifier	Value	Source
IUPAC Name	(4-(trans-4-propylcyclohexyl)phenyl)boronic acid	
InChI	InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3	[7]
SMILES	B(C1=CC=C(C=C1)C2CCC(C2)CCC)(O)O	[7]

Solubility Profile

4-(trans-4-Propylcyclohexyl)phenylboronic acid is reported to be slightly soluble in methanol.^[3] Quantitative solubility data for this specific compound is not readily available. However, the solubility of structurally analogous compounds, such as isobutoxyphenylboronic acid isomers, has been determined in various organic solvents. This data, presented below, can serve as a valuable reference for solvent selection in reactions and purifications.

Table 1: Solubility of Structurally Analogous Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x)

Solvent	Temperature (K)	ortho-Isobutoxyphenylboronic Acid	meta-Isobutoxyphenylboronic Acid	para-Isobutoxyphenylboronic Acid
Chloroform	293.15	0.045	0.008	0.006
303.15	0.075	0.014	0.011	
313.15	0.120	0.024	0.019	
323.15	0.185	0.041	0.032	
3-Pentanone	293.15	0.135	0.028	0.022
303.15	0.190	0.045	0.036	
313.15	0.260	0.070	0.057	
323.15	0.350	0.105	0.088	
Acetone	293.15	0.150	0.040	0.032
303.15	0.210	0.062	0.051	
313.15	0.285	0.092	0.080	
323.15	0.380	0.130	0.115	


Data sourced from a technical guide on the solubility of phenylboronic acids and presented as a reference for estimation.^[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-(trans-4-Propylcyclohexyl)phenylboronic acid**, its application in Suzuki-Miyaura cross-coupling reactions, and a general procedure for solubility determination.

Synthesis of 4-(trans-4-Propylcyclohexyl)phenylboronic Acid

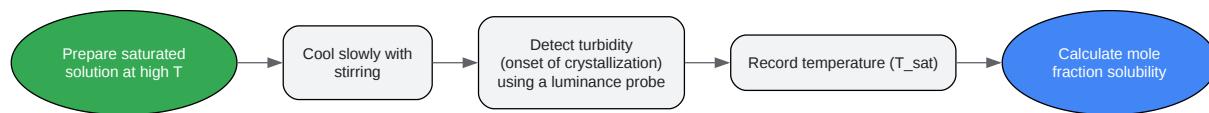
The synthesis of arylboronic acids is commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following is a representative protocol.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

- **4-(trans-4-Propylcyclohexyl)phenylboronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a phosphine ligand)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)


Procedure:

- Reaction Setup: To a round-bottom flask, add **4-(trans-4-propylcyclohexyl)phenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
- Degassing: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The degassed solvent system is then added via syringe.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
- Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Determination of Solubility

A dynamic method can be used to experimentally determine the solubility of the compound in various organic solvents.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility via a dynamic method.

Procedure:

- A known mass of **4-(trans-4-propylcyclohexyl)phenylboronic acid** and a known mass of the selected organic solvent are added to a jacketed glass vessel.
- The mixture is heated while stirring until the solid is completely dissolved.
- The clear solution is then cooled at a controlled rate (e.g., 0.1 K/min).
- A luminance probe is used to detect the point of turbidity, which corresponds to the onset of crystallization. The temperature at this point is recorded as the saturation temperature.
- This process can be repeated with different compositions to generate a solubility curve (mole fraction vs. temperature).

Applications in Research and Development

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a versatile building block with significant applications in materials science and medicinal chemistry.

- Liquid Crystals: The rigid cyclohexylphenyl core is a common motif in liquid crystal structures. This boronic acid allows for the straightforward synthesis of biphenyl and terphenyl derivatives that are essential components of liquid crystal displays.
- OLED Materials: In the field of organic electronics, this compound is used to construct conjugated molecules that serve as emitters or host materials in OLEDs, contributing to device efficiency and stability.

- **Drug Discovery:** As a pharmaceutical intermediate, it enables the synthesis of complex molecules with potential therapeutic applications. [1] Boronic acids, in general, are an important class of compounds in drug design, with several FDA-approved drugs containing a boronic acid moiety. [9] They can act as enzyme inhibitors or be incorporated into larger molecules to fine-tune their pharmacological properties. While this specific compound is not an active pharmaceutical ingredient itself, it provides a scaffold that can be elaborated into biologically active compounds.

Safety and Handling

4-(trans-4-Propylcyclohexyl)phenylboronic acid should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a skin and eye irritant.

- **Storage:** Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, an inert atmosphere (e.g., Argon) at 2-8 °C is recommended.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for understanding and utilizing **4-(trans-4-Propylcyclohexyl)phenylboronic acid** in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. www1.udel.edu [www1.udel.edu]

- 6. (4-(trans-4-propylcyclohexyl)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 7. PubChemLite - 4-(trans-4-propylcyclohexyl)phenylboronic acid (C15H23BO2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(trans-4-Propylcyclohexyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117973#physical-and-chemical-properties-of-4-trans-4-propylcyclohexyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com